

Application Note: Quantification of Formaldehyde in Cosmetics using the Chromotropic Acid Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromotropic acid disodium salt*

Cat. No.: *B008445*

[Get Quote](#)

Introduction

Formaldehyde is a common preservative in cosmetic products, valued for its broad-spectrum antimicrobial activity. However, due to its potential as a skin sensitizer and a classified carcinogen, its concentration in cosmetics is strictly regulated. This application note provides a detailed protocol for the quantification of formaldehyde in cosmetic products using the well-established chromotropic acid spectrophotometric method. This method is recognized for its sensitivity and specificity, making it a reliable choice for quality control and regulatory compliance in the cosmetics industry.

Principle of the Method

The chromotropic acid method is based on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid. This reaction produces a purple-colored monocationic chromogen, which exhibits a maximum absorbance at approximately 580 nm.^{[1][2]} The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of formaldehyde in the sample. ^[1] To minimize interference from the cosmetic matrix, a distillation step is often employed to separate the formaldehyde from the sample prior to the colorimetric reaction.^{[2][3]}

Potential Interferences

Several substances can interfere with the chromotropic acid method for formaldehyde quantification. Phenol is a significant negative interference, as it can suppress the color development.[1][4] Other potential interferences include ethanol, xylene vapors, nitrates, and nitrites, which can affect the accuracy of the results.[5][6][7] Sample preparation steps, such as distillation, are crucial for mitigating these interferences.[2][3]

Quantitative Data Summary

The chromotropic acid method for formaldehyde quantification has been validated in numerous studies. The following table summarizes key performance parameters reported in the literature, demonstrating the method's suitability for sensitive and accurate measurements.

Parameter	Reported Value(s)	Source(s)
Linear Range	0.03 - 7.00 mg/L	
0 - 15 µg	[1]	
Limit of Detection (LOD)	0.005 mg/L	
1 ppm (qualitative)	[3]	
Wavelength of Max. Absorbance (λ_{max})	570 nm - 580 nm	[1][2][4][6]
Correlation Coefficient (R^2)	> 0.99	[8]

Experimental Protocols

Reagents and Materials

- Chromotropic Acid Reagent (0.5% w/v): Dissolve 0.5 g of **chromotropic acid disodium salt** (4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt) in 100 mL of deionized water. Prepare this solution fresh daily.[1]
- Sulfuric Acid (98%): Concentrated, analytical grade.
- Formaldehyde Stock Solution (approx. 1000 µg/mL): Dilute a certified formaldehyde standard solution (e.g., 37% w/w) in deionized water. The exact concentration should be determined by a primary method like iodometric titration.

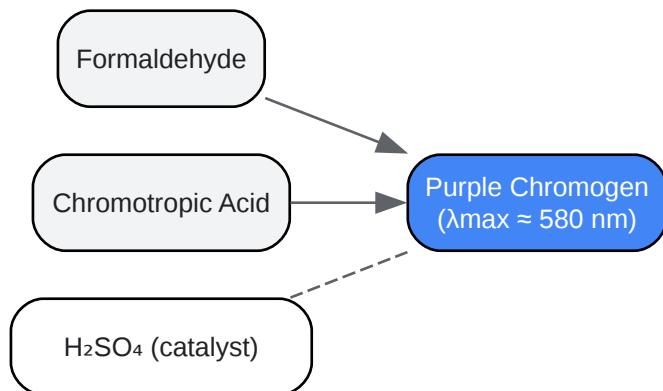
- Formaldehyde Working Standards: Prepare a series of working standards by diluting the formaldehyde stock solution in deionized water to cover the expected concentration range of the samples (e.g., 0.5, 1, 2, 5, 10 µg/mL).
- Sodium Bisulfite Solution (1% w/v): Dissolve 1 g of sodium bisulfite in 100 mL of deionized water.^[1]
- Phosphoric Acid (H_3PO_4)^[3]
- Kjeldahl flask (800 mL), Condenser, and Distillation Apparatus^[3]
- Spectrophotometer capable of measuring absorbance at 580 nm.
- Volumetric flasks, Pipettes, and Test tubes.

Sample Preparation (Distillation)

- Weigh accurately about 1 g of the cosmetic sample (or an appropriate amount to yield a formaldehyde concentration within the linear range) into an 800 mL Kjeldahl flask.
- Add 100 mL of deionized water and mix to disperse the sample. For solid or semi-solid samples, maceration may be necessary.^[3]
- Acidify the sample solution with phosphoric acid.^[3]
- Connect the flask to a distillation apparatus.
- Gently heat the flask and distill, collecting the distillate in a volumetric flask. The distillation rate should be controlled to ensure efficient separation.
- Collect a defined volume of the distillate (e.g., 50 mL) for analysis.^[3]

Calibration Curve Preparation

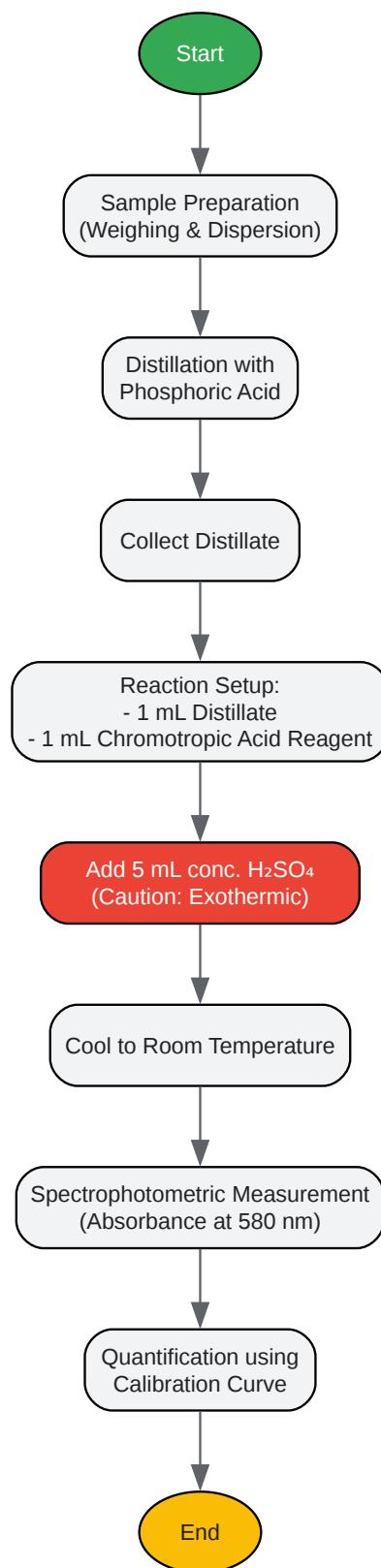
- Pipette 1 mL of each formaldehyde working standard into a series of labeled test tubes.
- Add 1 mL of the 0.5% chromotropic acid reagent to each test tube and mix.


- Carefully and slowly add 5 mL of concentrated sulfuric acid to each tube. Caution: This reaction is highly exothermic. Perform this step in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Allow the tubes to cool to room temperature.
- Measure the absorbance of each standard at 580 nm using deionized water or a reagent blank as the reference.
- Plot a calibration curve of absorbance versus formaldehyde concentration (in $\mu\text{g/mL}$).

Sample Analysis

- Pipette 1 mL of the collected distillate from the sample preparation step into a clean test tube.
- Follow steps 2-4 of the Calibration Curve Preparation protocol.
- Measure the absorbance of the sample solution at 580 nm.
- Determine the concentration of formaldehyde in the distillate using the prepared calibration curve.
- Calculate the concentration of formaldehyde in the original cosmetic sample, taking into account the initial sample weight and the volume of the distillate.

Visual Representations


Chemical Reaction of Formaldehyde with Chromotropic Acid

[Click to download full resolution via product page](#)

Caption: Reaction of formaldehyde and chromotropic acid.

Experimental Workflow for Formaldehyde Quantification

[Click to download full resolution via product page](#)

Caption: Workflow for formaldehyde analysis in cosmetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. multimedia.3m.com [multimedia.3m.com]
- 2. canadacommons.ca [canadacommons.ca]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Formaldehyde in Cosmetics using the Chromotropic Acid Method]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008445#using-chromotropic-acid-for-formaldehyde-quantification-in-cosmetics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com